Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester
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Overview
Description
Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester is a chemical compound with the molecular formula C12H17BO4 and a molecular weight of 236.07 g/mol . This compound is characterized by the presence of a boronic acid group and a tert-butyl group attached to the benzoic acid core, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester typically involves the reaction of 3-bromo-5-(1,1-dimethylethyl)benzoic acid with a boronic acid derivative under Suzuki coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The boronic acid group can participate in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki coupling reactions.
Major Products Formed
Oxidation: 3-hydroxy-5-(1,1-dimethylethyl)benzoic acid.
Reduction: 3-borono-5-(1,1-dimethylethyl)benzyl alcohol.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3-borono-: Lacks the tert-butyl and methyl ester groups.
Benzoic acid, 5-(1,1-dimethylethyl)-: Lacks the boronic acid and methyl ester groups.
Benzoic acid, 1-methyl ester: Lacks the boronic acid and tert-butyl groups.
Uniqueness
Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester is unique due to the combination of the boronic acid group, tert-butyl group, and methyl ester group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Properties
IUPAC Name |
(3-tert-butyl-5-methoxycarbonylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO4/c1-12(2,3)9-5-8(11(14)17-4)6-10(7-9)13(15)16/h5-7,15-16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOYTJILBZJPGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(C)(C)C)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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